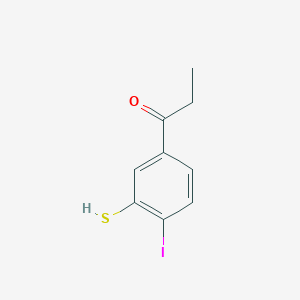
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C10H7FN2O2 It is a derivative of pyrrole, a five-membered aromatic heterocycle, and contains both a fluorine and a nitro group on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluorobenzene to introduce the nitro group. This is followed by a series of reactions to form the pyrrole ring and introduce the aldehyde group at the 2-position. The reaction conditions often involve the use of strong acids, bases, and various organic solvents to facilitate the transformations. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or ammonia.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with alcohols to form acetals.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical modifications.
Biology: The compound can be used in the study of enzyme mechanisms, particularly those involving aldehyde or nitro group transformations.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, especially those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism by which 1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde exerts its effects depends on the specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The nitro group can undergo redox reactions, influencing cellular redox states. The fluorine atom can affect the compound’s lipophilicity and its ability to interact with biological membranes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluoro-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds such as:
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole:
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of a pyrrole ring, leading to different reactivity and uses.
1-(2-fluoro-5-nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H7FN2O3 |
|---|---|
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
1-(2-fluoro-5-nitrophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c12-10-4-3-8(14(16)17)6-11(10)13-5-1-2-9(13)7-15/h1-7H |
InChI-Schlüssel |
RMGINRGCCGXVHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=C1)C=O)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















